MFCD24842664

Description

Such compounds are commonly used in catalysis, medicinal chemistry, and materials science due to their versatile reactivity and stability under diverse reaction conditions . Boronic acids, for example, are critical in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in pharmaceutical synthesis .

Key physicochemical properties (inferred from structurally related compounds):

- Molecular weight: Likely within 200–350 g/mol, based on analogs such as (3-Bromo-5-chlorophenyl)boronic acid (235.27 g/mol) and brominated aromatic esters (229.07–350.35 g/mol) .

- Solubility: Moderately soluble in polar aprotic solvents (e.g., THF, DMSO), with aqueous solubility influenced by substituents .

- Bioavailability: Predicted high gastrointestinal absorption and blood-brain barrier penetration, typical of small aromatic compounds with balanced lipophilicity (LogP ~2–3) .

Properties

IUPAC Name |

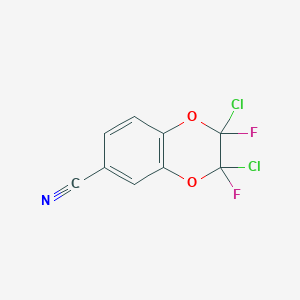

2,3-dichloro-2,3-difluoro-1,4-benzodioxine-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F2NO2/c10-8(12)9(11,13)16-7-3-5(4-14)1-2-6(7)15-8/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKJVDZATHNTLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)OC(C(O2)(F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD24842664 involves a series of carefully controlled chemical reactions. One common method includes the use of a diastereomerically selective cyclization reaction. This process does not require a separate epimerization step, making it more efficient . The reaction conditions typically involve specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of MFCD24842664 may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

MFCD24842664 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving MFCD24842664 typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD24842664 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules with high precision.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.

Industry: MFCD24842664 is used in the production of specialty chemicals and materials, contributing to advancements in fields like materials science and nanotechnology

Mechanism of Action

The mechanism by which MFCD24842664 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate key regulatory proteins and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to MFCD24842664, selected based on MDL identifiers, synthesis routes, and applications:

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Reactivity in Cross-Coupling : Boronic acid analogs like (3-Bromo-5-chlorophenyl)boronic acid exhibit high yields (>80%) in Suzuki-Miyaura reactions, critical for constructing biaryl motifs in drug candidates .

Metabolic Stability: Fluorinated analogs (e.g., 4-Bromo-2-fluorophenyl acetate) show enhanced metabolic stability due to reduced CYP450 inhibition compared to non-fluorinated counterparts .

Solvent Compatibility : THF/water systems (used for boronic acids) offer superior reaction homogeneity compared to esterification in 1,4-dioxane, which may require stringent drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.